![molecular formula C14H17F2NO4 B6661304 3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid](/img/structure/B6661304.png)
3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid
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Overview
Description
3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a morpholine ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 3-(difluoromethoxy)phenylmorpholine through a nucleophilic substitution reaction. This intermediate is then subjected to further functionalization to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the morpholine ring provides a scaffold for binding to specific receptors or enzymes. The propanoic acid moiety can further influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
2-Methyltetrahydrofuran: Shares the morpholine ring but differs in other functional groups.
Uniqueness
3-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or stability.
Properties
IUPAC Name |
3-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c15-14(16)21-11-3-1-2-10(8-11)12-9-17(6-7-20-12)5-4-13(18)19/h1-3,8,12,14H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOPJCSHMGFWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC(=O)O)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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